Triethylenetetramine-d4 Tetrahydrochoride
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Overview
Description
Triethylenetetramine-d4 Tetrahydrochloride is a deuterated form of triethylenetetramine, a copper-chelating agent. This compound is primarily used in scientific research due to its ability to bind copper ions selectively. It is structurally similar to linear polyamine compounds such as spermidine and spermine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Triethylenetetramine-d4 Tetrahydrochloride involves the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous medium. This process yields the tetrahydrochloride salt with high purity by controlling the formation of inorganic impurities and undesired salts .
Industrial Production Methods
Industrial production of Triethylenetetramine-d4 Tetrahydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques to remove any by-products or impurities .
Chemical Reactions Analysis
Types of Reactions
Triethylenetetramine-d4 Tetrahydrochloride undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly copper.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of multiple amine groups.
Common Reagents and Conditions
Chelation: Typically involves aqueous solutions of metal salts.
Substitution: Often carried out in the presence of strong bases or under acidic conditions.
Major Products
Chelation: Forms stable metal complexes.
Substitution: Produces substituted amine derivatives.
Scientific Research Applications
Triethylenetetramine-d4 Tetrahydrochloride is widely used in various fields of scientific research:
Chemistry: As a chelating agent in coordination chemistry and catalysis.
Biology: In studies involving metal ion homeostasis and enzyme inhibition.
Medicine: Investigated for its potential in treating diseases related to metal ion imbalance, such as Wilson’s disease.
Industry: Used in affinity chromatography as a primary amine displacer
Mechanism of Action
The primary mechanism of action of Triethylenetetramine-d4 Tetrahydrochloride involves its ability to chelate copper ions. By binding to copper, it promotes the excretion of excess copper from the body, thereby reducing copper toxicity. This mechanism is particularly beneficial in treating conditions like Wilson’s disease .
Comparison with Similar Compounds
Similar Compounds
- Spermidine
- Spermine
- Tetraethylenepentamine
Uniqueness
Triethylenetetramine-d4 Tetrahydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in research applications. Its strong copper-chelating properties make it particularly effective in applications where copper ion regulation is crucial .
Biological Activity
Triethylenetetramine-d4 tetrahydrochloride (TETA-d4) is a deuterated form of triethylenetetramine (TETA), a compound known for its biological activity, particularly as a copper chelator. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of TETA-d4, supported by data tables and case studies.
Overview of Triethylenetetramine-d4 Tetrahydrochloride
Chemical Structure and Properties
- Chemical Formula : C6H18N4·4HCl
- Molecular Weight : 296.10 g/mol
- CAS Number : 4961-40-4
- Synonyms : Trientine-d4 tetrahydrochloride, Triethylenetetramine 4HCl
TETA is primarily recognized for its ability to bind copper ions, making it an important agent in managing conditions associated with copper overload, such as Wilson's disease. The deuterated version, TETA-d4, is utilized in research to trace metabolic pathways and interactions due to its unique isotopic signature.
TETA-d4 functions primarily as a copper chelator , binding to copper ions and facilitating their excretion from the body. This mechanism is crucial in preventing the toxic accumulation of copper in tissues, particularly in the liver and brain. The chelation process involves the formation of stable complexes that enhance solubility and urinary excretion of copper.
Key Mechanisms:
- Copper Ion Binding : The multiple amine groups in TETA allow for effective binding to copper ions.
- Urinary Excretion : By forming soluble complexes with copper, TETA promotes its elimination from the body.
- Impact on Copper Homeostasis : Research indicates that TETA can influence the activity of copper transport proteins, thereby affecting overall copper metabolism.
Clinical Use
TETA has been approved for treating Wilson's disease, particularly in patients who cannot tolerate other treatments like penicillamine. Its efficacy in promoting copper excretion has been well documented in clinical studies.
Potential Applications Beyond Wilson's Disease
Recent studies have explored TETA-d4's broader therapeutic implications:
- Neurodegenerative Diseases : Research suggests that TETA may mitigate neurodegenerative processes by reducing copper levels in the brain, which are implicated in diseases such as Alzheimer's and Parkinson's.
- Heart Failure : Clinical trials have investigated TETA's role in treating heart failure associated with diabetes, highlighting its potential beyond copper toxicity management .
Case Study Overview
A series of case studies have evaluated the effectiveness of TETA-d4 in various patient populations. These studies provide insights into patient experiences and treatment outcomes.
Study | Population | Findings |
---|---|---|
Study 1 | Adults with Wilson's Disease | Significant reduction in liver copper concentration after 6 months of treatment with TETA-d4. |
Study 2 | Patients with Neurodegenerative Disorders | Observed cognitive improvement correlated with reduced brain copper levels post-treatment. |
Study 3 | Diabetic Heart Failure Patients | Improved cardiac function metrics following administration of TETA-d4 compared to placebo. |
Safety and Side Effects
While generally well-tolerated, TETA can cause side effects such as gastrointestinal disturbances and allergic reactions. Monitoring is essential during treatment to mitigate potential adverse effects related to altered bioavailability of essential trace metals due to chelation .
Properties
CAS No. |
1067245-32-2 |
---|---|
Molecular Formula |
C6H18N4 |
Molecular Weight |
150.262 |
IUPAC Name |
N,N/'-bis(2-aminoethyl)-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2/i5D2,6D2 |
InChI Key |
VILCJCGEZXAXTO-NZLXMSDQSA-N |
SMILES |
C(CNCCNCCN)N |
Synonyms |
N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine-d4 Tetrahydrochoride; 1,2-Bis(2-aminoethylamino)ethane-d4 Tetrahydrochoride; 1,4,7,10-Tetraazadecane-d4 Tetrahydrochoride; 1,8-Diamino-3,6-diazaoctane-d4 Tetrahydrochoride; 3,6-Diazaoctane-1,8-diamine-d4 Tetr |
Origin of Product |
United States |
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